

An In-depth Technical Guide to Triisopropylsilanethiol: Properties, Reactivity, and Applications

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Compound of Interest

Compound Name: *Triisopropylsilanethiol*

Cat. No.: *B126304*

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Abstract

Triisopropylsilanethiol (TIPS-SH), an organosilicon compound featuring a thiol group bonded to a sterically hindered triisopropylsilyl moiety, is a versatile reagent in modern organic chemistry. Its unique structural characteristics impart valuable physical and chemical properties, rendering it a powerful tool for researchers, particularly in the synthesis of complex molecules and drug development. This guide provides a comprehensive overview of the physical and chemical properties of **triisopropylsilanethiol**, delves into its reactivity and mechanisms of action, and presents practical, field-proven protocols for its application. Emphasis is placed on the causal relationships between its structure and function, providing an authoritative resource for scientists and professionals in the field.

Introduction: The Significance of Steric Hindrance and Sulfur Nucleophilicity

Triisopropylsilanethiol, systematically named 1,1,1-tris(1-methylethyl)silanethiol, belongs to the family of organosilicon compounds that have gained prominence for their unique reactivity and stability.^[1] The defining feature of TIPS-SH is the combination of a soft, nucleophilic thiol group (-SH) with a bulky triisopropylsilyl group. This steric hindrance plays a crucial role in moderating the reactivity of the thiol, allowing for selective transformations that might be difficult to achieve with less hindered thiols.

In the landscape of drug development and complex molecule synthesis, reagents that offer both high reactivity and selectivity are invaluable. TIPS-SH serves as a convenient and effective synthetic equivalent of hydrogen sulfide (H_2S) and as a catalyst in certain radical reactions.^{[1][2]} Its applications range from the synthesis of alkanethiols and unsymmetrical dialkyl sulfides to its use as a ligand in polymerization reactions.^{[1][2]} Understanding the fundamental properties of this reagent is key to leveraging its full potential in the laboratory.

Physical and Spectroscopic Properties

The physical state and properties of a reagent are critical for its handling, storage, and application in various solvent systems. **Triisopropylsilanethiol** is a colorless to light yellow liquid at room temperature, and it is soluble in most common organic solvents.^{[1][3]}

Physical Data Summary

The key physical properties of **triisopropylsilanethiol** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	$C_9H_{22}SSi$	[1]
Molecular Weight	190.42 g/mol	[1]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	70-75 °C at 2 mmHg	[1] [4]
Density	0.887 g/mL at 25 °C	[1] [4]
Refractive Index (n^{20}/D)	1.479	[1] [4]
Flash Point	77 °C (171 °F) - closed cup	[1]
Predicted pKa	9.86 ± 0.10	[1]
Solubility	Soluble in most organic solvents	[1] [5]

Spectroscopic Profile

While specific, published spectra for **triisopropylsilanethiol** are not readily available, its spectroscopic characteristics can be predicted based on its functional groups.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A multiplet or septet would be observed for the three methine protons (-CH) of the isopropyl groups, and a doublet for the 18 methyl protons (-CH₃). The thiol proton (-SH) would appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would show two distinct signals for the isopropyl groups: one for the methine carbon and one for the methyl carbons.
- IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching and bending vibrations from the isopropyl groups. A key diagnostic peak would be the S-H stretching vibration, which is typically weak and appears in the region of 2550-2600 cm⁻¹. Si-C stretching vibrations would also be present.

Chemical Properties and Reactivity

The chemical behavior of **triisopropylsilanethiol** is governed by the interplay between the nucleophilic sulfur atom and the sterically demanding silyl group.

Nucleophilicity and Use as an H₂S Equivalent

The thiol group in TIPS-SH is a potent nucleophile, enabling it to participate in a variety of substitution and addition reactions. It serves as a synthetic equivalent of hydrogen sulfide, offering a more manageable and soluble alternative for introducing sulfur into organic molecules.^{[1][2]} For instance, it can be used in the synthesis of alkanethiols and unsymmetrical dialkyl sulfides.^[1]

Role in Radical Reactions

Triisopropylsilanethiol can act as a polarity-reversal catalyst in certain radical reactions, such as the radical reduction of alkyl halides by silanes.^{[1][2]} This catalytic activity stems from its ability to participate in radical chain processes, facilitating hydrogen atom transfer.

Synthesis of Triisopropylsilanethiol

A common and high-yielding method for the preparation of **triisopropylsilanethiol** involves the reaction of lithium hydrogen sulfide (LiSH) with triisopropylsilyl chloride (TIPSCl).^{[1][2]} LiSH can be readily generated *in situ* by reacting hydrogen sulfide with a strong base like n-butyllithium. This synthesis is typically performed at low temperatures to ensure selectivity and stability.

Application Spotlight: The Role of Silanes in Peptide Synthesis

While **triisopropylsilanethiol** has its specific applications, the closely related compound, triisopropylsilane (TIS), is a cornerstone reagent in modern drug development, particularly in Solid-Phase Peptide Synthesis (SPPS). The function of TIS in this context provides a powerful example of the utility of hindered silanes and is directly relevant to the target audience of this guide.

The Challenge: Carbocation Scavenging in Peptide Cleavage

The final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups.^[4] This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). A significant challenge during this process is the generation of highly reactive carbocations from the cleavage of protecting groups (e.g., trityl from cysteine or histidine, tert-butyl from aspartic acid).^{[4][6]} These electrophilic species can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and tyrosine, resulting in impurities that are difficult to remove.^{[6][7]}

The Solution: Triisopropylsilane as a Cation Scavenger

Triisopropylsilane is widely used as a "scavenger" in TFA cleavage cocktails to prevent these side reactions.^{[6][8]} Its efficacy is rooted in its ability to act as a hydride donor. The Si-H bond in TIS is relatively weak and can transfer a hydride ion to the carbocations generated during deprotection, effectively neutralizing them in an irreversible manner.^{[4][6]} This process protects the integrity of the peptide chain, leading to a cleaner crude product and higher final yields.

The diagram below illustrates the fundamental mechanism of TIS as a carbocation scavenger.

Caption: Mechanism of TIS as a carbocation scavenger.

Beyond Scavenging: TIS as a Reducing Agent

Recent studies have revealed that TIS is not merely a passive scavenger. In the presence of TFA, particularly with mild heating, TIS can actively function as a reducing agent to facilitate the removal of certain sulfur-based protecting groups from cysteine residues, such as acetamidomethyl (AcM), 4-methoxybenzyl (Mob), and tert-butyl (But).^{[4][9]} This dual functionality must be considered when designing peptide synthesis strategies, especially when orthogonal protection schemes are required.

Experimental Protocol: Peptide Cleavage from Resin

This protocol provides a robust, self-validating methodology for the cleavage of a peptide from a solid support using a standard TFA/TIS cocktail.

Objective: To cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.

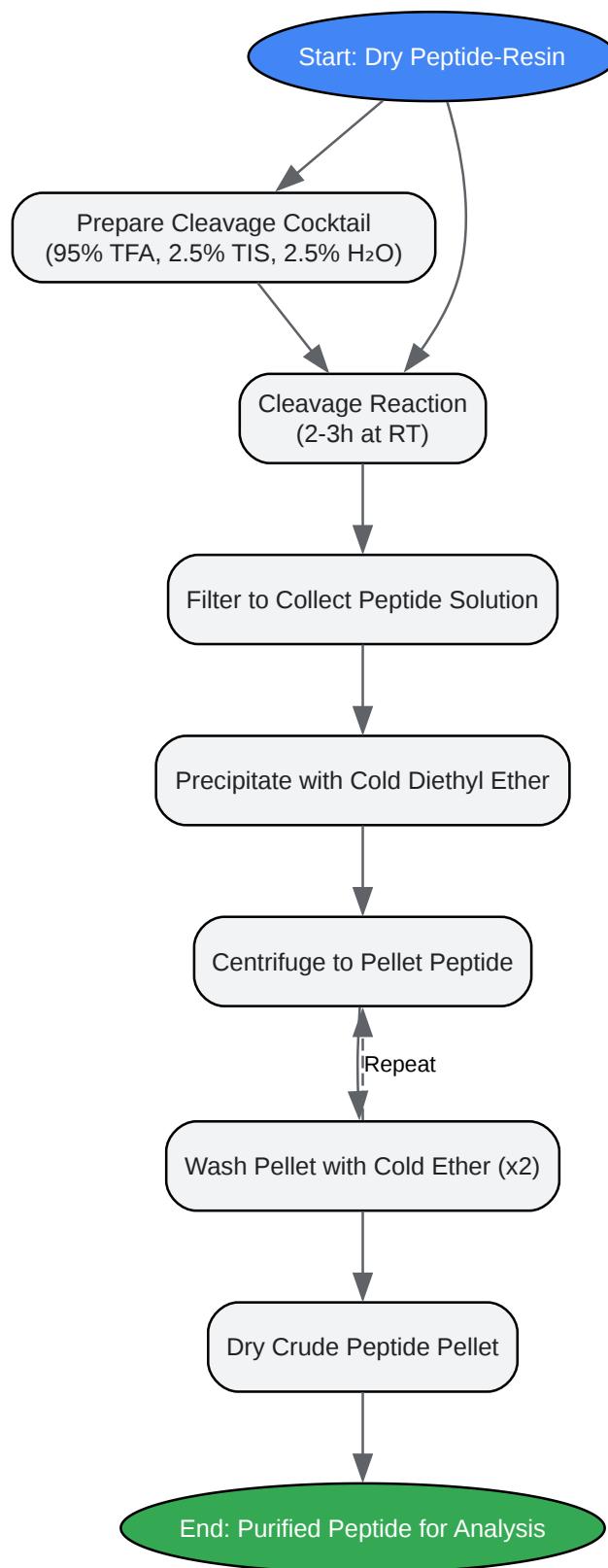
Materials:

- Peptide-resin (dried)
- Trifluoroacetic acid (TFA), reagent grade
- Triisopropylsilane (TIS)
- Deionized water
- Dichloromethane (DCM)
- Cold diethyl ether
- Reaction vessel with a sintered glass filter
- Centrifuge and centrifuge tubes

Procedure:

- **Resin Preparation:**
 - Transfer the dry peptide-resin (e.g., 0.1 mmol scale) to a suitable reaction vessel.
 - Wash the resin thoroughly with DCM (3 x 10 mL) to remove residual solvents from synthesis and to swell the resin.
 - Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes. **Causality:** Residual DMF can inhibit the cleavage reaction.
- **Preparation of Cleavage Cocktail (perform in a certified fume hood):**
 - Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For a 0.1 mmol synthesis, approximately 2-3 mL of the cocktail is sufficient.
 - **Safety:** TFA is highly corrosive and volatile. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Cleavage Reaction:**
 - Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.
 - Gently agitate the mixture (e.g., using a shaker or rocker) at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.
- **Peptide Isolation:**
 - Filter the cleavage mixture directly into a clean, labeled centrifuge tube. The filtrate contains the cleaved peptide.
 - Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates to maximize recovery.
- **Peptide Precipitation:**

- To the combined filtrate, add cold diethyl ether (approximately 10 times the volume of the filtrate).
- A white precipitate of the crude peptide should form immediately.
- Incubate the suspension at -20°C for at least 30 minutes to ensure complete precipitation.
- **Washing and Drying:**
 - Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
 - Carefully decant the ether supernatant.
 - Wash the peptide pellet with cold diethyl ether (2 x 10 mL), vortexing gently and re-centrifuging each time. Causality: This step is crucial to remove residual TFA and scavengers, which can interfere with subsequent analysis and purification.
 - After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- **Validation:**
 - The dried crude peptide can now be dissolved in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and mass spectrometry to confirm the identity and purity of the product.

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Caption: Experimental workflow for peptide cleavage.

Safety and Handling

Triisopropylsilanethiol is classified as an irritant, causing skin and eye irritation.^{[6][9]} It should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE. ^[9] Store the compound in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.^[9] It is incompatible with strong oxidizing agents.^[9]

Conclusion

Triisopropylsilanethiol is a valuable reagent with a unique profile of steric hindrance and nucleophilicity. Its utility in organic synthesis is well-established. Furthermore, the principles governing its reactivity are mirrored in the widespread application of the related compound, triisopropylsilane, as an essential scavenger in peptide synthesis—a critical process in drug discovery and development. A thorough understanding of the properties, mechanisms, and handling of these powerful silane reagents enables researchers to conduct more efficient, selective, and higher-yielding syntheses.

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